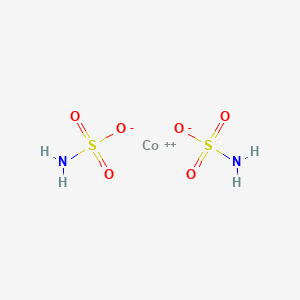

Cobaltous sulfamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobaltous sulfamate, also known as cobalt(II) sulfamate, is an inorganic compound with the chemical formula Co(NH2SO3)2. It is a reddish-colored solid that is soluble in water. This compound is primarily used in electroplating and as a pigment. Its unique properties make it valuable in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Cobaltous sulfamate can be synthesized by reacting cobalt(II) oxide or cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving cobalt(II) carbonate or cobalt(II) hydroxide in sulfamic acid. The reaction is carried out in large reactors with controlled temperature and pH to optimize yield and purity. The resulting solution is then evaporated to obtain this compound crystals .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cobalt(III) compounds.

Reduction: It can be reduced to metallic cobalt under specific conditions.

Substitution: this compound can participate in ligand substitution reactions, forming various cobalt complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like ammonia or ethylenediamine are used in substitution reactions.

Major Products Formed:

Oxidation: Cobalt(III) sulfamate.

Reduction: Metallic cobalt.

Substitution: Cobalt complexes with different ligands

科学的研究の応用

Cobaltous sulfamate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various cobalt complexes and catalysts.

Biology: Investigated for its potential role in biological systems and enzyme functions.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

Industry: Widely used in electroplating to provide a durable and corrosion-resistant coating on metals. .

作用機序

The mechanism of action of cobaltous sulfamate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include redox reactions and ligand exchange processes, which can alter the chemical environment and biological activity of the target molecules .

類似化合物との比較

Cobalt(II) sulfate: Another cobalt(II) compound used in electroplating and as a pigment.

Cobalt(II) chloride: Used in the preparation of other cobalt compounds and as a drying agent.

Cobalt(II) nitrate: Used in the synthesis of cobalt catalysts and in analytical chemistry.

Uniqueness of Cobaltous Sulfamate: this compound is unique due to its specific solubility properties and its ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in electroplating applications where a uniform and durable coating is required. Additionally, its use as a pigment provides distinct color properties that are not easily replicated by other cobalt compounds .

生物活性

Cobaltous sulfamate, chemically represented as CoH₄N₂O₆S₂, is a cobalt compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is a reddish crystalline solid primarily used in industrial applications such as pigments and electroplating metals. Its unique chemical structure contributes to its reactivity and potential biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that cobalt complexes exhibit significant antibacterial activity against various pathogens.

The mechanisms underlying the antimicrobial activity of cobalt complexes, including this compound, can be attributed to several factors:

- Metal Coordination : The coordination of cobalt with biological molecules can enhance the bioactivity of the compound. This mechanism may lead to increased permeability of bacterial membranes, resulting in cell lysis.

- Reactive Oxygen Species (ROS) Generation : Cobalt compounds can induce oxidative stress in microbial cells by generating reactive oxygen species. This oxidative damage can disrupt cellular functions and lead to cell death.

- Inhibition of Enzymatic Activity : Cobalt ions may interfere with essential enzymatic processes within microbial cells, inhibiting growth and replication.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Case Studies

-

Antibacterial Efficacy Against E. coli :

A study demonstrated that this compound exhibited significant inhibitory effects on E. coli at concentrations as low as 0.5 mM. The mechanism was primarily attributed to the generation of reactive oxygen species, leading to oxidative stress and subsequent cell death . -

Broad-Spectrum Activity :

Research has shown that cobalt complexes, including this compound, possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The enhanced lipophilicity due to metal coordination contributes to higher bioactivity compared to free ligands . -

Synergistic Effects with Other Compounds :

In combination studies with curcumin, this compound demonstrated improved antimicrobial effects against various pathogens. The hybrid organic-inorganic complexes showed increased solubility and bioavailability, enhancing their overall efficacy .

Toxicity and Safety Considerations

While this compound exhibits promising biological activity, it is crucial to consider its toxicity profile. High doses of cobalt can be harmful to human health, leading to potential adverse effects such as respiratory issues and skin irritation upon exposure . Therefore, appropriate safety measures should be implemented when handling this compound in laboratory or industrial settings.

特性

CAS番号 |

14017-41-5 |

|---|---|

分子式 |

CoH3NO3S |

分子量 |

156.03 g/mol |

IUPAC名 |

cobalt;sulfamic acid |

InChI |

InChI=1S/Co.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

VWFLTHZUCYHIEC-UHFFFAOYSA-N |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Co+2] |

正規SMILES |

NS(=O)(=O)O.[Co] |

Color/Form |

Reddish colored solid Reddish crystalline solid |

Key on ui other cas no. |

14017-41-5 |

物理的記述 |

Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals. Liquid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Soluble in wate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。